5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzooxazepine core fused with a substituted benzene ring. Its structure includes a 5-ethyl group, a 5-isobutyl substituent, and 3,3-dimethyl-4-oxo functional groups on the oxazepine moiety, coupled with a 2-methoxybenzenesulfonamide group.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-7-17-8-10-21(30-6)22(12-17)32(28,29)25-18-9-11-20-19(13-18)26(14-16(2)3)23(27)24(4,5)15-31-20/h8-13,16,25H,7,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXFZBRBDGEWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its structural features suggest diverse biological activities, particularly due to its classification as a sulfonamide and the presence of an oxazepine moiety. This article reviews the biological activity of this compound based on available research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 460.6 g/mol
- CAS Number : 921998-44-9
The compound includes a benzo[b][1,4]oxazepine ring and a methoxybenzenesulfonamide group, contributing to its potential pharmacological properties.
Pharmacological Properties
Research indicates that compounds with similar structural frameworks exhibit various pharmacological activities. Notably:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections.
- Anticancer Potential : Compounds containing oxazepine rings have been studied for their anticancer properties. Preliminary studies indicate that derivatives may inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Some sulfonamides possess anti-inflammatory properties, which may be relevant for treating conditions like arthritis.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds often inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Interaction with Biological Targets : The complex structure allows for multiple non-covalent interactions (e.g., hydrogen bonding and hydrophobic interactions) with various biological targets.
Case Studies and Research Findings
A review of literature reveals several studies that explore the biological activity of similar compounds:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the oxazepine ring through cyclization.
- Introduction of ethyl and isobutyl groups via nucleophilic substitution.
- Coupling reactions to attach the sulfonamide group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of N-substituted sulfonamides fused with heterocyclic systems. Key structural analogues include:
Key Differences and Implications
Substituent Effects : The 5-isobutyl and 3,3-dimethyl groups may enhance lipophilicity compared to simpler sulfonamides, influencing pharmacokinetics (e.g., membrane permeability).
Sulfonamide Linkage : The 2-methoxybenzenesulfonamide group differs from the p-chlorophenylisocyanate-derived sulfonamides in , which could alter electronic properties (e.g., electron-withdrawing vs. donating effects) and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
